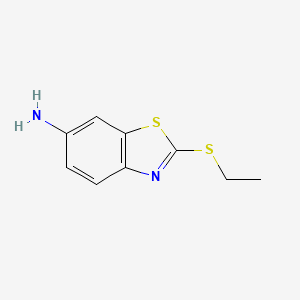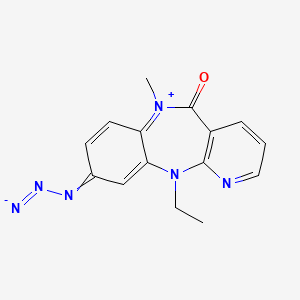![molecular formula C25H26N4O B1667368 7-{[4-(Dimethylamino)phenyl][(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol CAS No. 354784-03-5](/img/structure/B1667368.png)
7-{[4-(Dimethylamino)phenyl][(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BoNT-IN-33 is a potent inhibitor of Botulinum neurotoxin/A light chain (BoNT/A LC).
Wissenschaftliche Forschungsanwendungen
Synthesis and Spectral Analysis
- Synthesis and Electronic Transitions : This compound has been used in the synthesis of new biscyanine dyes. The electronic spectrum of these dyes was analyzed, along with quantum-chemical simulation of spatial and electronic structures (Yelenich et al., 2016).
Structural Studies and Antiproliferative Activity
- Crystal and Molecular Structure Analysis : Studies have been conducted on similar isoindoline derivatives, where the crystal and molecular structures were determined using various spectroscopic techniques. These compounds demonstrated antiproliferative activity in vitro (Sović et al., 2011).
Antituberculosis Activity
- Antituberculosis Compounds : Research has shown the development of compounds with antituberculosis activity, where similar quinolin derivatives were synthesized (Omel’kov et al., 2019).
Synthesis of Heterocyclic Compounds
- Heterocyclic Compound Synthesis : Investigations have been made into the synthesis of tetra- and penta-heterocyclic compounds incorporating similar moieties. These include reactions forming various derivatives with potential biological activities (Abdallah et al., 2009).
Antimicrobial Activity
- Antimicrobial and Schiff Base Studies : Studies involving the synthesis of Schiff base supramolecular complexes and their metal complexes, which include similar quinoline derivatives, have been conducted. These compounds have shown significant antimicrobial activity (El-Sonbati et al., 2016).
Antioxidant Properties
- Antioxidant Studies : Quinazolin derivatives related to the compound have been synthesized and evaluated for their antioxidant properties, demonstrating significant activity against various radicals (Al-azawi, 2016).
Pharmaceutical Applications
- Pharmaceutical Intermediates : Similar compounds have been used as intermediates in the synthesis of pharmaceuticals, particularly in the context of PI3K/mTOR inhibitors (Lei et al., 2015).
Luminescence in Lanthanide Complexes
- Lanthanide Complex Luminescence : Research into the luminescence of dinuclear lanthanide(III) complexes, where similar compounds were used, reveals insights into their photophysical properties (Xu et al., 2011).
Antimycobacterial and Antibacterial Activity
- Antitubercular and Antibacterial Evaluation : Similar quinazolin-4(3H)-ones have been synthesized and evaluated for their antitubercular and antibacterial activity, showing significant potential in this field (Anand et al., 2011).
Eigenschaften
CAS-Nummer |
354784-03-5 |
|---|---|
Produktname |
7-{[4-(Dimethylamino)phenyl][(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol |
Molekularformel |
C25H26N4O |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
7-[[4-(dimethylamino)phenyl]-[(6-methylpyridin-2-yl)amino]methyl]-2-methylquinolin-8-ol |
InChI |
InChI=1S/C25H26N4O/c1-16-6-5-7-22(26-16)28-23(18-10-13-20(14-11-18)29(3)4)21-15-12-19-9-8-17(2)27-24(19)25(21)30/h5-15,23,30H,1-4H3,(H,26,28) |
InChI-Schlüssel |
HOCWFUDKLDDDRQ-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(C2=CC=C(C=C2)N(C)C)C3=C(C4=C(C=CC(=N4)C)C=C3)O |
Kanonische SMILES |
CC1=NC(=CC=C1)NC(C2=CC=C(C=C2)N(C)C)C3=C(C4=C(C=CC(=N4)C)C=C3)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BoNT inhibitor; compound 33; BoNTIN33; BoNTIN-33; BoNT-IN33; BoNT-IN-33 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



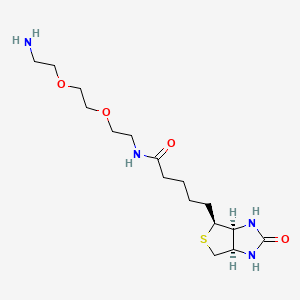
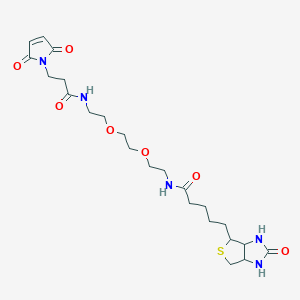
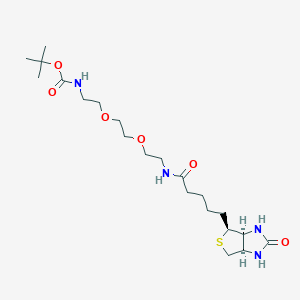

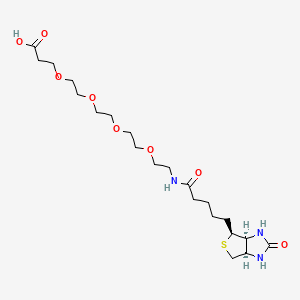
![Perfluorophenyl 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate](/img/structure/B1667293.png)
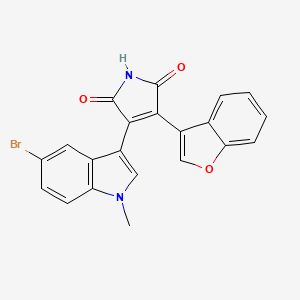
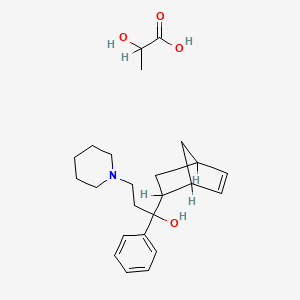
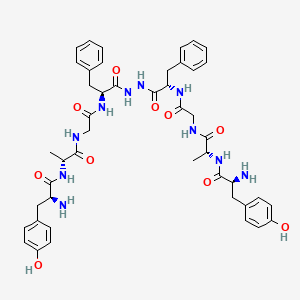
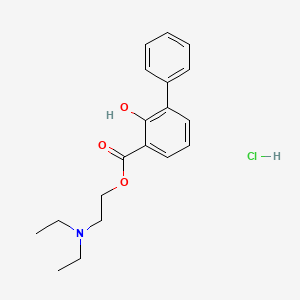
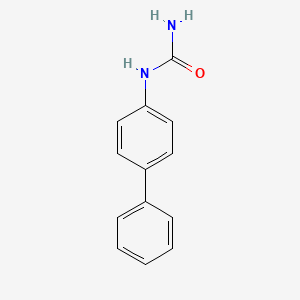
![2-[(2-Isobutylsulfanyl-benzothiazol-6-ylimino)-methyl]-phenol](/img/structure/B1667303.png)
